N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets leading to various changes . For instance, some furan derivatives have shown antimicrobial activity against certain strains of bacteria .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways, leading to their wide range of pharmacological effects .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. The starting material is often a thiadiazole derivative, which undergoes various chemical reactions to introduce the benzylamino and furan-2-carboxamide groups. Common synthetic routes include:
Alkylation: The thiadiazole derivative is alkylated with a suitable alkylating agent to introduce the benzylamino group.
Acylation: The alkylated product is then acylated to introduce the furan-2-carboxamide group.
Sulfurization: The intermediate compounds are sulfurized to form the final thiadiazole structure.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Due to its unique structure, it has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide: This compound has a similar structure but includes a fluorobenzamide group, which may enhance its biological activity.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: This derivative includes a thiophene ring, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-13(17-9-11-5-2-1-3-6-11)10-24-16-20-19-15(25-16)18-14(22)12-7-4-8-23-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRXBCQQZCSQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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